Deepoxy-deoxynivalenol

Übersicht

Beschreibung

Deepoxy-deoxynivalenol is a metabolite of deoxynivalenol, a type B trichothecene mycotoxin commonly found in cereals and grains worldwide. Deoxynivalenol is produced by various Fusarium species and poses significant health risks to humans and animals due to its toxic properties. This compound, however, is less toxic and is formed through the enzymatic transformation of deoxynivalenol by certain intestinal bacteria .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Deepoxy-deoxynivalenol is primarily produced through the enzymatic biotransformation of deoxynivalenol. This process involves the cleavage of the 12,13-epoxy ring of deoxynivalenol by specific microorganisms, such as those found in the bovine rumen . The transformation is facilitated by enzymes that target the epoxide ring, rendering the compound less toxic.

Industrial Production Methods: Industrial production of this compound involves the use of microbial cultures capable of transforming deoxynivalenol. These cultures are typically derived from the gastrointestinal tracts of animals or are specifically engineered for this purpose. The process is carried out under controlled conditions to maximize yield and ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Deepoxy-deoxynivalenol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups and the overall structure of the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as hydroxide ions or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .

Wissenschaftliche Forschungsanwendungen

Toxicity Reduction in Animal Feed

Deepoxy-DON has been studied for its potential to mitigate the toxic effects associated with DON when present in animal feed. Research indicates that deepoxy-DON exhibits significantly lower toxicity levels compared to DON itself. In vitro studies using human intestinal epithelial cells and pig intestinal explants demonstrated that deepoxy-DON did not impair cell viability or induce cytotoxic effects at concentrations that severely affected cells exposed to DON .

Table 1: Comparative Toxicity of DON and Deepoxy-DON

| Compound | IC50 (μM) | Effect on Cell Viability | Impact on TEER |

|---|---|---|---|

| Deoxynivalenol (DON) | 1.30 | Significant decrease | Decreased by 90% |

| Deepoxy-DON | N/A | No significant effect | No decrease |

This reduced toxicity makes deepoxy-DON a candidate for use as a feed additive, potentially allowing for safer consumption of contaminated feed without the associated health risks.

Impact on Reproductive Health in Livestock

Studies have shown that deepoxy-DON can influence reproductive functions in livestock, particularly in cattle. Research indicates that deepoxy-DON may induce apoptosis in ovarian theca cells and decrease steroidogenesis. Specifically, it has been observed to increase apoptosis rates and alter hormonal secretions at low concentrations .

Case Study: Effects on Bovine Theca Cells

- Objective : To assess the impact of deepoxy-DON on steroid hormone production.

- Findings : At concentrations as low as 0.5 ng/ml, deepoxy-DON inhibited progesterone and testosterone secretion while increasing apoptosis rates among theca cells .

Microbial Biotransformation and Environmental Applications

The microbial transformation of DON into deepoxy-DON is an essential process that occurs in various environments, including animal intestines. Certain gut bacteria possess the ability to convert DON into less toxic metabolites like deepoxy-DON. This biotransformation not only reduces the toxicity of feed but also enhances our understanding of gut microbiota's role in detoxifying harmful compounds .

Table 2: Microbial Strains Capable of Biotransforming DON

| Microbial Strain | Transformation Capability |

|---|---|

| Bacillus spp. | Deepoxy-DON production |

| Lactobacillus spp. | Deepoxy-DON production |

| Enterococcus spp. | Deepoxy-DON production |

Implications for Food Safety

The presence of deepoxy-DON in food products poses questions regarding food safety and human health. While it is less toxic than DON, its accumulation through animal feed can lead to exposure in humans consuming animal products. Studies have indicated that while deepoxy-DON does not exhibit significant cytotoxic effects, its metabolic pathways and potential long-term effects require further investigation .

Wirkmechanismus

Deepoxy-deoxynivalenol exerts its effects by interacting with specific molecular targets and pathways. The compound primarily affects the ribosomal RNA, leading to the inhibition of protein synthesis. This mechanism is similar to that of deoxynivalenol but with reduced potency due to the absence of the epoxide ring .

Molecular Targets and Pathways:

Ribosomal RNA: Binding to ribosomal RNA inhibits protein synthesis, leading to cellular stress and apoptosis.

Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of MAPK signaling pathways, which are involved in cellular responses to stress

Vergleich Mit ähnlichen Verbindungen

Deoxynivalenol: The parent compound, more toxic and widely studied for its adverse effects.

3-keto-deoxynivalenol: Another derivative of deoxynivalenol, formed through enzymatic transformation.

3-epi-deoxynivalenol: A less toxic isomer of deoxynivalenol, also produced by microbial biotransformation .

Deepoxy-deoxynivalenol’s unique properties and reduced toxicity make it an important compound for further research and application in various fields.

Biologische Aktivität

Deepoxy-deoxynivalenol (DOM-1) is a metabolite of deoxynivalenol (DON), a trichothecene mycotoxin produced by various Fusarium species. The biological activity of DOM-1 has gained attention due to its potential implications for human and animal health, particularly in the context of food safety and toxicology. This article explores the biological activity of DOM-1, focusing on its toxicity, metabolic pathways, and effects on cellular systems.

Overview of this compound

DOM-1 is formed through the microbial transformation of DON in the gastrointestinal tract. It is considered less toxic than its parent compound, DON, but still exhibits biological activity that warrants investigation. This section will summarize key findings from recent studies regarding the biological effects of DOM-1.

Comparative Toxicity of DON and DOM-1

Research indicates that while DOM-1 retains some toxic properties, it is significantly less potent than DON. A study comparing the cytotoxic effects of DON and DOM-1 on porcine intestinal epithelial cells (IPEC-J2) revealed that:

- DON : Induced apoptosis and activated mitogen-activated protein kinase (MAPK) signaling pathways, leading to substantial reductions in cell viability (IC50 values ranging from 2.47 to 44.83 µM over 72 hours).

- DOM-1 : Did not exhibit cytotoxic effects at any tested concentration (up to 100 µM), indicating a safer profile compared to DON .

The following table summarizes the IC50 values for both compounds:

| Compound | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |

|---|---|---|---|

| DON | 35.97 ± 11.85 | 18.90 ± 5.70 | 2.47 ± 1.94 |

| DOM-1 | Not applicable | Not applicable | Not applicable |

Metabolism and Excretion

The metabolism of DON into DOM-1 occurs primarily in the gut microbiota, with studies showing that certain bacterial strains can convert DON into this less toxic metabolite effectively . The excretion patterns also differ significantly between the two compounds; for instance, a study on turkeys and chickens indicated that DOM-1 was excreted more efficiently than DON .

Case Studies and Research Findings

Several case studies have investigated the effects of DOM-1 in various biological systems:

- Impact on Reproductive Development : A study examined the combined effects of DOM-1 and beta-zearalenol on preimplantation embryo development in vitro. Results suggested that while both compounds affected embryo viability, their combined effects were complex and required further investigation .

- Animal Models : In vivo studies involving dairy cows demonstrated that this compound did not accumulate significantly in plasma after administration, suggesting rapid metabolism and excretion . This finding supports the hypothesis that DOM-1 may pose a lower risk than DON in terms of systemic toxicity.

- Gut Microbiota Interaction : Research has shown that human fecal microbiota can metabolize DON but lacks significant deepoxidation activity, indicating species-specific differences in the detoxification processes . This highlights the importance of understanding individual microbiome compositions when assessing mycotoxin risks.

Eigenschaften

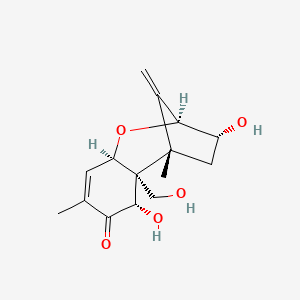

IUPAC Name |

(1S,2R,3S,7R,9S,10R)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-12-methylidene-8-oxatricyclo[7.2.1.02,7]dodec-5-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-7-4-10-15(6-16,13(19)11(7)18)14(3)5-9(17)12(20-10)8(14)2/h4,9-10,12-13,16-17,19H,2,5-6H2,1,3H3/t9-,10-,12+,13-,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACLXWTWERGCLX-MDUHGFIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(C1=O)O)(C3(CC(C(C3=C)O2)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H](C3=C)O2)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601007920 | |

| Record name | 3,7,15-Trihydroxytrichotheca-9,12-dien-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88054-24-4 | |

| Record name | Deepoxydeoxynivalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88054-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deepoxy-deoxynivalenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088054244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7,15-Trihydroxytrichotheca-9,12-dien-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3α,7α,15-Trihydroxy-trichothec-9,12-dien-8-on | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.